(4,6-dimethylpyrimidin-2-yl) acetate
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Overview
Description
(4,6-dimethylpyrimidin-2-yl) acetate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of two methyl groups at positions 4 and 6 on the pyrimidine ring and an acetate group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethylpyrimidin-2-yl) acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4,6-dimethylpyrimidin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4,6-dimethylpyrimidin-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4,6-dimethylpyrimidin-2-yl) acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethylpyrimidine
- 4,6-dimethylpyrimidine
- 2,6-dimethylpyrimidine
Uniqueness
(4,6-dimethylpyrimidin-2-yl) acetate is unique due to the presence of both methyl groups and an acetate group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl) acetate |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(2)10-8(9-5)12-7(3)11/h4H,1-3H3 |
InChI Key |
AKVQOGHGESDGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(=O)C)C |
Origin of Product |
United States |
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